molecular formula C20H15NO B5377935 phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone

phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone

Cat. No.: B5377935
M. Wt: 285.3 g/mol
InChI Key: OYKNHNPHGVVHLV-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl group attached to a methanone moiety, which is further connected to a pyridin-2-ylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone typically involves the reaction of a substituted benzaldehyde with a pyridine derivative under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.

    Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

Phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ketone group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-20(17-6-2-1-3-7-17)18-12-9-16(10-13-18)11-14-19-8-4-5-15-21-19/h1-15H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKNHNPHGVVHLV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.